molecular formula C30H34N4O8S4 B1670493 Di(dansyl)cystine CAS No. 18468-46-7

Di(dansyl)cystine

Cat. No. B1670493
CAS RN: 18468-46-7
M. Wt: 706.9 g/mol
InChI Key: MGNAZESEUVNMRR-PSWAGMNNSA-N
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Description

Di(dansyl)cystine is a fluorescent label for tropomyosin . It has a molecular formula of C30H34N4O8S4 .


Molecular Structure Analysis

Di(dansyl)cystine has a molecular formula of C30H34N4O8S4 . The molecule contains a total of 83 bonds, including 49 non-H bonds, 28 multiple bonds, 15 rotatable bonds, 6 double bonds, 22 aromatic bonds, and 4 six-membered rings .


Chemical Reactions Analysis

Dansyl-based probes, such as DN-C, have been used to detect cysteine based on a d-PeT switching mechanism . In the presence of cysteine, these probes exhibit a turn-on fluorescence signal and significant fluorescence intensity enhancement .

Scientific Research Applications

1. Studying Actin Dynamics

Di(dansyl)cystine has been utilized in studying the transformation of G-actin to F-actin. Cheung, Cooke, and Smith (1971) used dansyl l-cystine to couple to sulfhydryl groups of actin, which enabled the observation of emission shifts during polymerization, indicating changes in actin's environment (Cheung, Cooke, & Smith, 1971).

2. Enzyme Activity Analysis

Dansyl cystine is also significant in the study of enzyme activity. Oh and Churchich (1974) demonstrated the inactivation of the enzyme cystathionase by dansyl cystine, using its fluorescence properties to understand the microenvironment of reactive groups in the enzyme (Oh & Churchich, 1974).

3. Protein Disulfide Content Analysis

In protein research, direct analysis of cystine content is crucial. Chang and Knecht (1991) presented a method involving dabsyl chloride for HPLC analysis, which can be used to monitor the stability and folding of cystine-containing proteins (Chang & Knecht, 1991).

4. Studying Protein Structure

Di(dansyl)cystine plays a role in elucidating protein structures, as demonstrated by Kopeyan et al. (1974) in their study on the disulfide bonds of scorpion toxin (Kopeyan et al., 1974).

5. Analyzing Amino Acids in Biological Materials

Furst et al. (1990) appraised various methods for amino acid analysis, highlighting the utility of dansyl chloride in quantifying cystine and other amino acids in biological samples (Furst et al., 1990).

6. Therapeutic Applications in Protein Engineering

Craik, Clark, and Daly (2007) discussed the potential therapeutic applications of cystine knot mini-proteins like cyclotides, showing the versatility of these structures in drug design and protein engineering, underscoring the broader implications of cystine in biomedicine (Craik, Clark, & Daly, 2007).

Future Directions

Future research directions could include the development of synthetically simple and practical probes for selective detection of cysteine, given its broad functional properties within complex biological systems . Potential future directions include the use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .

properties

IUPAC Name

(2R)-3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNAZESEUVNMRR-UXMRNZNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939867
Record name N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(dansyl)cystine

CAS RN

18468-46-7
Record name Di(dansyl)cystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018468467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Steinemann, CW Wu, L Stryer - Journal of Supramolecular …, 1973 - Wiley Online Library
We have used two experimental approaches – fluorescence spectroscopy and lectin binding – to obtain information about the structure of rhodopsin and its position in retinal disc …
Number of citations: 19 onlinelibrary.wiley.com
CDB Bridges - Experimental Eye Research, 1977 - Elsevier
… used in the present study, a circumstance possibly related to the variable leakiness of different preparations, as noted when isolated whole retinas are treated with di-dansyl cystine (…
Number of citations: 51 www.sciencedirect.com
JTD Pechová - Studies in conservation, 1992 - Taylor & Francis
Proteinaceous media used in paintings were analyzed using thin-layer chromatography of the dansyl derivatives of amino acids on micropolyamide. Spots of dansyl amino acids were …
Number of citations: 13 www.tandfonline.com
F Bruckert, T Minh Vuong, M Chabre - European Biophysics Journal, 1988 - Springer
… Light microscopic observation and use of the fluorescent dye NN' di DANSYL cystine (Yoshikami et al. 1974) reveal that the suspension contains mainly 50 gm long permeable ROS. A …
Number of citations: 33 link.springer.com
G Yao-jun - Optical Engineering, 1983 - spiedigitallibrary.org
… Di- dansyl- cystine has a similar property.'06 Karush107 assayed S -S bonds and SH groups by using fluorescein mercuric acetate (FMA). The fluorescence of FMA is quenched by …
Number of citations: 1 www.spiedigitallibrary.org
EN Pugh Jr, WH Cobbs - … Mechanism of Photoreception: Report of the …, 1986 - Springer
… laboratories (eg, (18», by the lack of contribution of most rat rod disks to the rod membrane capacitance (67, 73), and by the inability of the fluorescent lipophilic dye di-dansyl-cystine to …
Number of citations: 3 link.springer.com
EN Pugh Jr, WH Cobbs - … : Report on the Dahlem Workshop on …, 1986 - books.google.com
… laboratories (eg,(18)), by the lack of contribution of most rat rod disks to the rod membrane capacitance (67, 73), and by the inability of the fluorescent lipophilic dye di-dansyl-cystine to …
Number of citations: 0 books.google.com
CE Harsh - 1980 - Texas Tech University
Number of citations: 3
RL Munier, AM Drapier, C Thommegay - Chromatographia, 1972 - Springer
… The separations are particularly remarkable for dansyl-aminodicarboxylic acids, for di-dansylcystine and dansylamino amides. These separations were achieved on Whatman No. 20 …
Number of citations: 0 link.springer.com
나혜경, 전덕영, 홍윤호 - 한국식품영양과학회지, 1994 - dbpia.co.kr
고성능 액체크로마토그래피를 이용하여 간편하고 신속하며 경제적인 아미노산의 정량방법을 연구한 결과, Nova-Pak C_(18) 역상컬럼을 통한 아미노산 Dansyl유도체의 분리조건을 결정…
Number of citations: 0 www.dbpia.co.kr

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